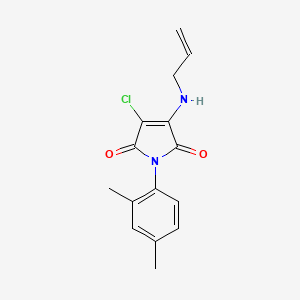
N-(6-bromoquinazolin-4-yl)-N',N'-dimethylpropane-1,3-diamine
概要
説明
N-(6-bromoquinazolin-4-yl)-N’,N’-dimethylpropane-1,3-diamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromoquinazolin-4-yl)-N’,N’-dimethylpropane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromoquinazoline and N,N-dimethylpropane-1,3-diamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetonitrile, and a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
N-(6-bromoquinazolin-4-yl)-N’,N’-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazolinone derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives can be obtained.
Oxidation and Reduction Products: Quinazolinone and dihydroquinazoline derivatives are the major products formed.
科学的研究の応用
N-(6-bromoquinazolin-4-yl)-N’,N’-dimethylpropane-1,3-diamine has several scientific research applications:
作用機序
The mechanism of action of N-(6-bromoquinazolin-4-yl)-N’,N’-dimethylpropane-1,3-diamine involves the inhibition of specific molecular targets, such as enzymes and receptors. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways involved in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar quinazoline core structure and exhibit similar biological activities.
Dihydroquinazoline Derivatives: These are reduced forms of quinazoline derivatives and also show diverse biological activities.
Uniqueness
N-(6-bromoquinazolin-4-yl)-N’,N’-dimethylpropane-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its ability to inhibit specific enzymes, such as tyrosine kinases, makes it a promising candidate for anticancer drug development .
特性
IUPAC Name |
N-(6-bromoquinazolin-4-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4/c1-18(2)7-3-6-15-13-11-8-10(14)4-5-12(11)16-9-17-13/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPIGCFYFJFMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3751122.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3751126.png)
![5-[(Z)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]-1-(2-METHOXYPHENYL)-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE](/img/structure/B3751129.png)
![propan-2-yl (3Z)-4-[(4-methoxyphenyl)amino]-2-oxo-4-phenylbut-3-enoate](/img/structure/B3751133.png)
![(5E)-3-[2-(4-Methylpiperazin-1-YL)-2-oxoethyl]-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3751142.png)
![5-(4-chlorobenzylidene)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3751144.png)
![5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one](/img/structure/B3751154.png)

![3-[[bis(2-methoxyethyl)amino]methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B3751162.png)
![3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B3751170.png)
![3-{[Bis(2-methoxyethyl)amino]methyl}-2,6-dimethylquinolin-4-ol](/img/structure/B3751175.png)
![3-{[butyl(methyl)amino]methyl}-8-chloro-2-methyl-4-quinolinol](/img/structure/B3751189.png)
![3-{[butyl(methyl)amino]methyl}-2-methylbenzo[h]quinolin-4-ol](/img/structure/B3751190.png)
